molecular formula C21H18ClN3O5 B108468 Lenvatinib Impurity F CAS No. 417717-21-6

Lenvatinib Impurity F

Cat. No. B108468
M. Wt: 427.8 g/mol
InChI Key: WVPCSJGFZLUZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clinical Outcomes and Biomarker Assessment of Lenvatinib

Lenvatinib is a potent oral medication that acts as a multitargeted tyrosine kinase inhibitor, targeting various receptors such as VEGFR1-VEGFR3, FGFR1-FGFR4, PDGFRα, RET, and KIT. These receptors are involved in tumor angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors, allowing them to grow. A phase 2 clinical trial was conducted to assess the efficacy of lenvatinib in patients with advanced, radioiodine-refractory, differentiated thyroid cancer (RR-DTC). The trial was prompted by positive phase 1 results in solid tumors, indicating the potential of lenvatinib in treating such conditions .

LC-MS/MS Method Development and Validation for Lenvatinib Impurities

The study of lenvatinib impurities is crucial in pharmaceutical analysis, particularly for ensuring the safety and efficacy of the drug in treating thyroid cancer. A specific method using LC-MS/MS was developed and validated to analyze lenvatinib and its related impurities in rat plasma. This method is significant for conducting pharmacokinetic studies, which are essential for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

The optimized process for the analysis involved gradient elution with a flow rate of 1 mL/min using an X-Bridge phenyl column. The mobile phase consisted of a buffer and acetonitrile mixture. Carfilzomib was used as the internal standard, and impurity-4 was identified as the active metabolite. The method demonstrated excellent linearity in the range of 10 percent to 200 percent of rat plasma, with an R2 value of 0.999 for each analyte. The validation parameters, including precision, recovery, accuracy, and stability, met the USFDA guidelines, confirming the reliability of the method for investigating lenvatinib impurities .

Scientific Research Applications

Oncology

Lenvatinib is used in the field of oncology, specifically in the treatment of various types of cancers . It promotes apoptosis, suppresses angiogenesis, inhibits tumor cell proliferation, and modulates the immune response .

Application

Lenvatinib is currently approved as an effective first-line therapy in multiple cancer types . It has been applied as a second-line treatment for thyroid cancer in 2015, as a certified therapy in combination with everolimus for renal cell carcinoma in 2016, as a first-line treatment for advanced hepatocellular carcinoma (HCC), and recently with pembrolizumab as a first-line regimen for advanced renal cell carcinoma (RCC) .

Method of Application

Study of Drug Resistance

Lenvatinib is also used in the study of drug resistance mechanisms, particularly in the context of cancer treatment .

Application

Research is being conducted to understand the molecular mechanisms of lenvatinib resistance in patients with advanced hepatocellular carcinoma (aHCC) .

Method of Application

This involves in vitro studies using cancer cell lines and in vivo studies using animal models. The studies focus on the regulation of signaling pathways, the regulation of noncoding RNAs, the impact of the immune microenvironment, and tumor stem cell activation .

Results

The studies have identified several potential mechanisms of lenvatinib resistance, including the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .

properties

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPCSJGFZLUZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201118571
Record name 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lenvatinib Impurity F

CAS RN

417717-21-6
Record name 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=417717-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201118571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After adding methanol (48 ml) and 2N aqueous sodium hydroxide (16 ml) to methyl 4-(3-chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxylate (2.87 g, 6.50 mmol), the mixture was stirred at room temperature for 1.5 hours and at 60° C. for 15 minutes. The reaction solution was allowed to cool to room temperature, and after neutralization by addition of 1N hydrochloric acid, the methanol was distilled off and the precipitated light brown crystals were filtered out, thoroughly washed with water and dried at 70° C. to obtain the title compound (2.628 g, 6.14 mmol, 94.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
solvent
Reaction Step Two
Yield
94.6%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.